molecular formula C20H22N4O2 B2502429 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide CAS No. 2034358-73-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide

货号: B2502429
CAS 编号: 2034358-73-9
分子量: 350.422
InChI 键: BCOVOTJHBZDIPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a complex organic compound of significant interest in medicinal chemistry and drug discovery. It incorporates a benzimidazole moiety, a privileged scaffold in pharmacology known for diverse therapeutic properties, linked to a cyclopentyloxy-substituted isonicotinamide group . The benzimidazole core is a key structural element in many commercial drugs and bioactive molecules, contributing to activities such as anticancer, antimicrobial, and antifungal effects . The cyclopentyloxy group in its structure enhances the molecule's lipophilicity, which can be a critical factor in influencing membrane permeability and binding interactions with biological targets . This compound is primarily utilized as a building block in organic and medicinal chemistry for the synthesis of more complex molecules . Researchers investigate its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties, in line with the known profiles of similar benzimidazole derivatives . For example, certain 1H-benzo[d]imidazole derivatives have been identified as potent and selective inhibitors of protein kinases like CK1δ, which are implicated in cancer and neurodegenerative diseases . Other derivatives have shown promising activity against resistant bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis , while some function as transglutaminase 2 inhibitors, demonstrating anticancer effects by stabilizing the p53 protein in renal cell carcinoma . This product is intended for research and development purposes only in laboratory settings. It is not certified for human or veterinary use, nor is it approved for application as a drug, pharmaceutical, or therapeutic agent by any regulatory body.

属性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVOTJHBZDIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.

    Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent to introduce the N-methyl group.

    Cyclopentyloxy substitution:

    Isonicotinamide formation: The final step involves coupling the substituted benzimidazole with isonicotinic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s benzimidazole-pyridine hybrid structure distinguishes it from other derivatives. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight Key Features
Target Compound Benzimidazole + isonicotinamide Cyclopentyloxy, N-methyl ~354.4 g/mol (estimated) Enhanced lipophilicity from cyclopentyloxy group; potential CNS penetration
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034432-87-4) Benzimidazole + isonicotinamide Tetrahydrothiophen-3-yloxy 354.4 g/mol Sulfur-containing substituent; possible metabolic stability
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (22) Benzimidazole + acetate Cyclohexyl ~273.3 g/mol Increased steric bulk from cyclohexyl group; lower polarity
2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9) Benzimidazole + thioacetamide 4-Fluorophenyl, thioether 301.3 g/mol Thioether linkage; fluorophenyl enhances electronegativity

Substituent-Driven Pharmacological Differences

  • Cyclopentyloxy vs. The sulfur atom in the latter may confer metabolic resistance but risks oxidation .
  • N-Methylation : The N-methyl group in the target compound reduces hydrogen-bonding capacity, which may decrease solubility but enhance blood-brain barrier penetration compared to unmethylated analogs like N-(1H-imidazol-2-ylmethyl)cyclopentanamine (CAS 921161-04-8) .
  • Thioether vs. Ether Linkages : Thioether-containing derivatives (e.g., CAS 296274-54-9) exhibit higher stability under acidic conditions but lower oxidative resistance compared to ether-linked compounds .

Spectral Characterization

  • IR Spectroscopy : Benzimidazole NH/OH stretches (~3400 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) confirm core structures .
  • NMR Data : Distinct shifts for cyclopentyl protons (~1.5–2.5 ppm, multiplet) and isonicotinamide aromatic protons (~7.5–8.5 ppm) differentiate the target compound from fluorophenyl or sulfamoyl analogs .

Antimicrobial and Anticancer Potential

  • The cyclopentyloxy group may enhance interaction with hydrophobic kinase domains .
  • Thiazole-Triazole Hybrids : Compounds like 9c () exhibit superior anticancer activity due to triazole-mediated DNA intercalation, a mechanism less likely in the target compound due to its isonicotinamide scaffold .

Metabolic Stability

  • Cyclopentyloxy vs. Tetrahydrothiophen-3-yloxy : The latter’s sulfur atom may slow hepatic degradation compared to the ether-linked target compound, as seen in sulfonamide derivatives .

生物活性

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a complex organic compound that incorporates a benzimidazole moiety, an isonicotinamide group, and a cyclopentyloxy substituent. This compound is primarily of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. Its synthesis involves reactions between benzimidazole derivatives and isonicotinamide, highlighting the versatility of benzimidazole chemistry in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Chemical Formula C17H20N4O\text{Chemical Formula }C_{17}H_{20}N_{4}O

This compound belongs to the class of benzimidazole derivatives, known for their diverse pharmacological properties. The presence of nitrogen atoms within its ring structure classifies it as a heterocyclic compound.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve interactions with various biological targets, including enzymes and receptors related to disease pathways. Initial studies suggest that this compound may exhibit antimicrobial and anticancer properties, similar to other benzimidazole derivatives.

Antimicrobial Activity

Research indicates that benzimidazole derivatives often display significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains and fungi. A comparative analysis of similar compounds reveals:

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Candida albicans
Compound A31.162.5
Compound B0.9815.6
This compoundTBDTBD

These data suggest that modifications in the benzimidazole structure can lead to enhanced antimicrobial properties.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For example, bisbenzimidazole derivatives have demonstrated significant activity against cancer cell lines. In a study evaluating various benzimidazole compounds, those with structural similarities to this compound exhibited promising results:

CompoundGI50 (µM) against Cancer Cell Lines
Compound C16
Compound D8
This compoundTBD

These findings indicate that this compound could potentially act as an effective chemotherapeutic agent.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives, including those similar to this compound. For instance, one study reported that certain derivatives exhibited low GI50 values against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), suggesting strong anticancer activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。